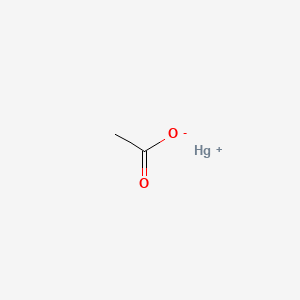
3-O-ethyl 5-O-methyl 4-amino-1,2-thiazole-3,5-dicarboxylate
Descripción general
Descripción
3-O-ethyl 5-O-methyl 4-amino-1,2-thiazole-3,5-dicarboxylate (3EMAT) is a small molecule that has been studied for its potential applications in scientific research. It is an organic compound that contains both an amine and thiazole group and is a derivative of thiamine. 3EMAT has been studied for its potential to act as an enzyme inhibitor, and has been shown to have a variety of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
3-O-ethyl 5-O-methyl 4-amino-1,2-thiazole-3,5-dicarboxylate has been studied for its potential applications in scientific research. It has been used as an enzyme inhibitor to study the effects of various enzymes on biochemical pathways. It has also been used to study the effects of various compounds on cell proliferation and apoptosis. Additionally, 3-O-ethyl 5-O-methyl 4-amino-1,2-thiazole-3,5-dicarboxylate has been used to study the effects of various compounds on the expression of certain genes, and to study the effects of various compounds on the production of proteins.
Mecanismo De Acción
The mechanism of action of 3-O-ethyl 5-O-methyl 4-amino-1,2-thiazole-3,5-dicarboxylate is not fully understood, but it is believed to act as an enzyme inhibitor. It is thought to interact with enzymes in the cell and block their activity, thus preventing the biochemical pathways they are involved in from being activated. It is also believed to interact with other molecules in the cell, such as proteins and nucleic acids, and to affect their activity as well.
Biochemical and Physiological Effects
3-O-ethyl 5-O-methyl 4-amino-1,2-thiazole-3,5-dicarboxylate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, such as proteases, kinases, and phosphatases. It has also been shown to inhibit the activity of various proteins, such as transcription factors, and to affect the expression of certain genes. Additionally, 3-O-ethyl 5-O-methyl 4-amino-1,2-thiazole-3,5-dicarboxylate has been shown to affect cell proliferation and apoptosis, and to affect the production of proteins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 3-O-ethyl 5-O-methyl 4-amino-1,2-thiazole-3,5-dicarboxylate in lab experiments has several advantages. It is easy to synthesize, and it is relatively inexpensive. Additionally, it is a small molecule, which makes it easy to use in experiments. However, there are also some limitations to using 3-O-ethyl 5-O-methyl 4-amino-1,2-thiazole-3,5-dicarboxylate in lab experiments. It is not very stable, and it can be easily degraded by light, heat, and other environmental factors. Additionally, it is not very soluble in water, which can make it difficult to use in experiments.
Direcciones Futuras
There are a variety of potential future directions for the use of 3-O-ethyl 5-O-methyl 4-amino-1,2-thiazole-3,5-dicarboxylate in scientific research. One potential direction is to further study its mechanism of action and its effects on biochemical pathways. Additionally, 3-O-ethyl 5-O-methyl 4-amino-1,2-thiazole-3,5-dicarboxylate could be used to study the effects of various compounds on cell proliferation and apoptosis, and to study the effects of various compounds on the expression of certain genes. Additionally, 3-O-ethyl 5-O-methyl 4-amino-1,2-thiazole-3,5-dicarboxylate could be used to study the effects of various compounds on the production of proteins. Finally, 3-O-ethyl 5-O-methyl 4-amino-1,2-thiazole-3,5-dicarboxylate could be used to study the effects of various compounds on the development of various diseases, such as cancer, diabetes, and cardiovascular diseases.
Propiedades
IUPAC Name |
3-O-ethyl 5-O-methyl 4-amino-1,2-thiazole-3,5-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O4S/c1-3-14-7(11)5-4(9)6(15-10-5)8(12)13-2/h3,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMOZGZGAMUJWAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NSC(=C1N)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-{[{[Amino(imino)methyl]amino}(imino)methyl]amino}benzoic acid hydrochloride](/img/structure/B3275891.png)


![(E)-5-[(3-Indolyl)methylene]-2-imino-1,3-dimethyl-4-imidazolidinone](/img/structure/B3275908.png)






